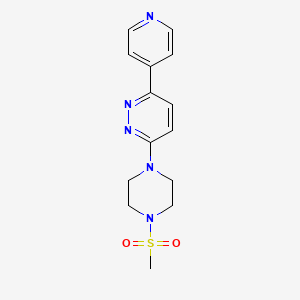![molecular formula C19H18ClN5O2S B6529014 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 946213-54-3](/img/structure/B6529014.png)
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine, also known as CBP-4, is a pyridazine-based small molecule developed by scientists in 2020. It is a synthetic compound that has been studied for its potential to act as a novel, potent and selective small-molecule inhibitor of the enzyme c-Src, which is involved in the regulation of cell growth and survival. CBP-4 has been shown to have a range of biological activities, including anti-cancer activity, anti-inflammatory activity, and anti-viral activity.
Aplicaciones Científicas De Investigación
3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has been studied for its potential to act as a novel, potent and selective small-molecule inhibitor of the enzyme c-Src. c-Src is involved in the regulation of cell growth and survival, and is a target for the development of novel anti-cancer drugs. In addition, this compound has been studied for its potential anti-inflammatory and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is not yet fully understood, but it is thought to involve the inhibition of c-Src activity. c-Src is a tyrosine kinase that is involved in the regulation of cell growth and survival. By inhibiting c-Src activity, this compound is thought to inhibit cell growth and survival, and thus may have anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cell-based studies, this compound has been shown to inhibit the growth of a range of cancer cell lines, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, this compound has been shown to have anti-inflammatory and anti-viral activities in cell-based studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine in laboratory experiments include its high selectivity for c-Src, as well as its high potency. Additionally, this compound is relatively easy to synthesize and is available commercially. The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, and thus its long-term safety and toxicity have not been fully evaluated.
Direcciones Futuras
Future research on 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine could focus on further elucidating its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to evaluate the long-term safety and toxicity of this compound in animal models. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and anti-viral agent. Finally, further research could be conducted to explore the potential of this compound as a drug delivery vehicle.
Métodos De Síntesis
The synthesis of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in an aqueous medium, followed by the addition of pyridine and pyridazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of 60-70°C. The reaction is typically complete within 2-3 hours, and yields a white solid that is purified by recrystallization.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-16-1-3-17(4-2-16)28(26,27)25-13-11-24(12-14-25)19-6-5-18(22-23-19)15-7-9-21-10-8-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAZPLSMBANBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528934.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528971.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528999.png)
![3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529007.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(2,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529023.png)
![3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529032.png)